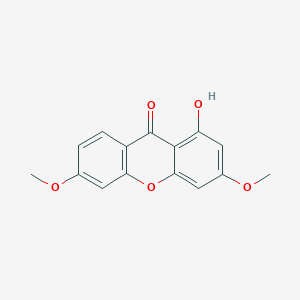
1-Hydroxy-3,6-dimethoxy-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3,6-dimethoxy-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens .
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-3,6-dimethoxy-xanthen-9-one can be achieved through several methods:
Classical Condensation: This involves the condensation of salicylic acid with a phenol derivative in the presence of a dehydrating agent like acetic anhydride.
Aryl Aldehyde Method: An aryl aldehyde reacts with a phenol derivative under specific conditions.
Salicylaldehyde Method: This method involves the reaction of salicylaldehyde with 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid Method: This involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial production methods often optimize these synthetic routes to achieve higher yields and purity, employing catalysts and advanced reaction conditions .
Analyse Chemischer Reaktionen
1-Hydroxy-3,6-dimethoxy-xanthen-9-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into hydroquinones, which have significant biological activities.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3,6-dimethoxy-xanthen-9-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3,6-dimethoxy-xanthen-9-one involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting key enzymes like topoisomerase.
Acetylcholinesterase Inhibition: It inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
These activities are mediated through its interaction with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-3,6-dimethoxy-xanthen-9-one can be compared with other similar compounds:
Lichexanthone: This compound, also a xanthone derivative, has similar biological activities but differs in its substitution pattern.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
1,6-Dihydroxy-3,7-dimethoxyxanthone: Another xanthone derivative with unique substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse biological activities make it a valuable compound for further exploration and development.
Eigenschaften
CAS-Nummer |
39731-31-2 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
1-hydroxy-3,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-8-3-4-10-12(6-8)20-13-7-9(19-2)5-11(16)14(13)15(10)17/h3-7,16H,1-2H3 |
InChI-Schlüssel |
QSLRRPCBNMVEHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
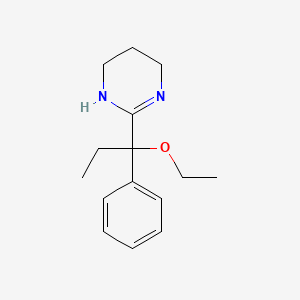
![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
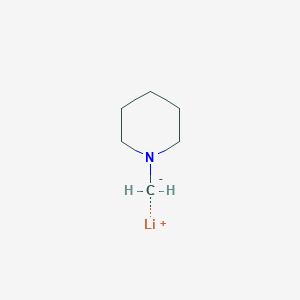
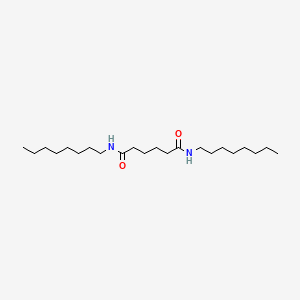
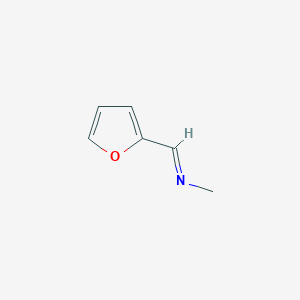
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
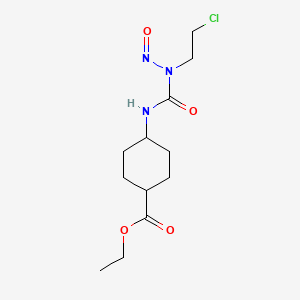
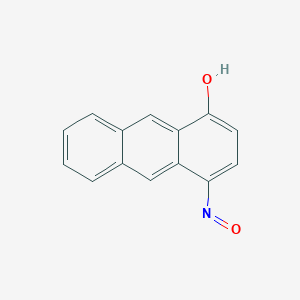
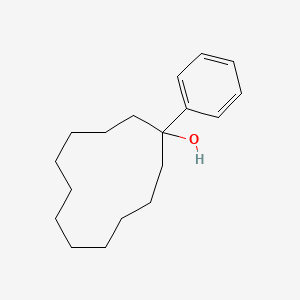
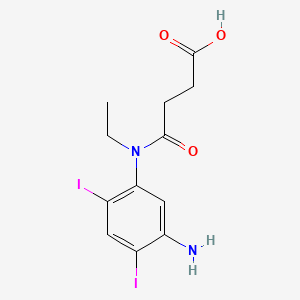
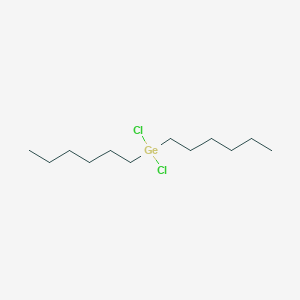
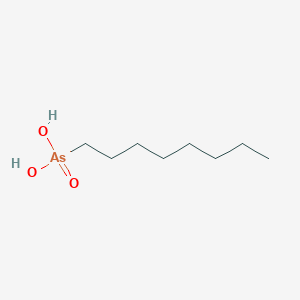
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
